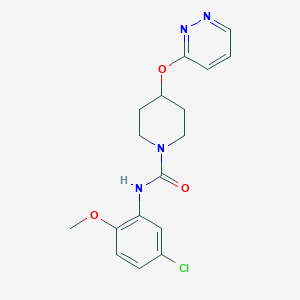

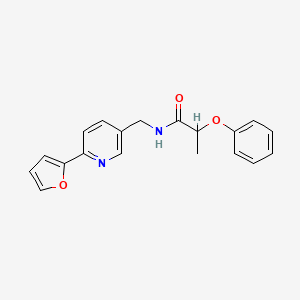

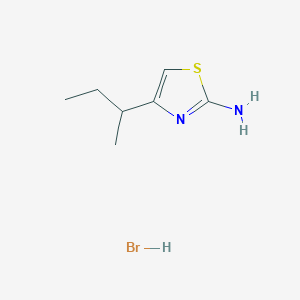

N-(5-chloro-2-methoxyphenyl)-4-(pyridazin-3-yloxy)piperidine-1-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "N-(5-chloro-2-methoxyphenyl)-4-(pyridazin-3-yloxy)piperidine-1-carboxamide" has not been directly synthesized or characterized in the provided papers. However, related compounds with similar structural motifs have been studied. For instance, a novel pyridine derivative with a piperidine moiety has been synthesized in one of the studies . Another research paper describes the synthesis of a piperazine-carboxamide derivative, which is a Rho kinase inhibitor . These studies provide insights into the synthetic strategies and chemical properties that could be relevant to the compound .

Synthesis Analysis

The synthesis of related compounds involves multi-component reactions and optimization of reaction conditions. In the first study, a three-component reaction using malononitrile, 4-methoxybenzaldehyde, and piperidine as starting materials in methanol at room temperature resulted in a 40% yield of a novel pyridine derivative . The second study outlines a scalable process for synthesizing a piperazine-carboxamide derivative from 4-aminopyridine and N,N'-carbonyldiimidazole, achieving a 53% overall yield after optimization . These methods could potentially be adapted for the synthesis of "N-(5-chloro-2-methoxyphenyl)-4-(pyridazin-3-yloxy)piperidine-1-carboxamide".

Molecular Structure Analysis

The molecular structure of the synthesized compounds in the studies was confirmed using various analytical techniques. The first paper utilized 1H NMR, MS, and X-ray single crystal diffraction to confirm the structure of the synthesized pyridine derivative . Although the exact structure of "N-(5-chloro-2-methoxyphenyl)-4-(pyridazin-3-yloxy)piperidine-1-carboxamide" is not provided, similar analytical techniques would likely be employed to ascertain its molecular structure.

Chemical Reactions Analysis

The papers do not provide specific details on the chemical reactions of the synthesized compounds. However, the synthetic processes described involve acylation, deprotection, and salt formation . These reactions are common in the synthesis of carboxamide derivatives and could be relevant to the chemical reactions that "N-(5-chloro-2-methoxyphenyl)-4-(pyridazin-3-yloxy)piperidine-1-carboxamide" might undergo.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound are not directly reported in the provided papers. However, the physical properties such as solubility, melting point, and stability can be inferred based on the structural similarities with the compounds studied. The chemical properties, including reactivity and potential biological activity, would require further experimental investigation. The novel pyridine derivative synthesized in the first study and the Rho kinase inhibitor suggest potential pharmacological applications, which could also be an area of interest for "N-(5-chloro-2-methoxyphenyl)-4-(pyridazin-3-yloxy)piperidine-1-carboxamide".

Scientific Research Applications

Structural and Electronic Properties

- Anticonvulsant Compounds : Studies on similar compounds, such as 1-[6-(4-chloro-2-methylphenyl)pyridazin-3-yl]piperidin-4-ol and 1-[6-(4-chlorophenyl)-1,2,4-triazin-3-yl]piperidin-4-ol, revealed significant findings in crystal structures and electronic properties. These structures suggest a limited inclination of the phenyl ring when ortho-substituted, and a critical orientation for the piperidine-like group (Georges et al., 1989).

Pharmacological Properties

- Analgesic Activity : A related compound, N-(4-Tert-butylphenyl)-4-(3-chloropyridin-2-yl) piperazine-1-carboxamide, demonstrated potential as an analgesic, showing effectiveness in alleviating chronic pain in animal models (Nie et al., 2020).

- Serotonin Receptor Agonists : Derivatives like 4-amino-5-chloro-2-methoxy-N-(piperidin-4-ylmethyl)benzamides, with specific structural modifications, have shown to be effective as serotonin 4 receptor agonists, potentially useful in gastrointestinal motility disorders (Sonda et al., 2004).

- Glycine Transporter 1 Inhibition : Analogous compounds, such as 3-chloro-N-{(S)-[3-(1-ethyl-1H-pyrazol-4-yl)phenyl][(2S)-piperidine-2-yl]methyl}-4-(trifluoromethyl)pyridine-2-carboxamide, have been identified as potent Glycine Transporter 1 inhibitors, beneficial in neurological conditions (Yamamoto et al., 2016).

Molecular Interaction Studies

- CB1 Cannabinoid Receptor Antagonists : Compounds like N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide have been studied for their interaction with cannabinoid receptors, contributing to understanding of receptor binding and drug design (Shim et al., 2002).

Synthesis and Radiotracer Development

- PET Radiotracer Development : Research on similar compounds, like N-(piperidin-1-yl)-5-(4-methoxyphenyl)-1-(2-chlorophenyl)-4-[18F]fluoro-1H-pyrazole-3-carboxamide, have explored their potential as radiotracers for positron emission tomography (PET), particularly for studying cannabinoid receptors (Katoch-Rouse et al., 2003).

properties

IUPAC Name |

N-(5-chloro-2-methoxyphenyl)-4-pyridazin-3-yloxypiperidine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19ClN4O3/c1-24-15-5-4-12(18)11-14(15)20-17(23)22-9-6-13(7-10-22)25-16-3-2-8-19-21-16/h2-5,8,11,13H,6-7,9-10H2,1H3,(H,20,23) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFZUGKORLFLFJK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Cl)NC(=O)N2CCC(CC2)OC3=NN=CC=C3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19ClN4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(5-chloro-2-methoxyphenyl)-4-(pyridazin-3-yloxy)piperidine-1-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

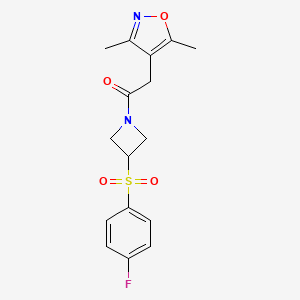

![methyl[(1-phenyl-1H-pyrazol-3-yl)methyl]amine](/img/structure/B3007181.png)

![1,1-Dioxo-4-{[3-(trifluoromethyl)phenyl]methyl}-1lambda(6)-thiane-4-carboxylic a](/img/structure/B3007182.png)

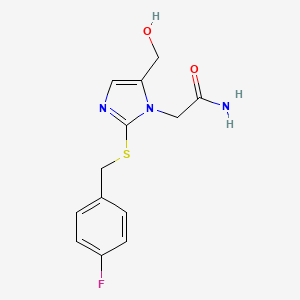

![5-(4-fluorophenyl)-1-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B3007192.png)